molecular formula C28H32N4O3 B11583240 5-[(4-ethylphenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

5-[(4-ethylphenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

Cat. No.: B11583240
M. Wt: 472.6 g/mol
InChI Key: ZHYVRKINTZHFGP-UHFFFAOYSA-N
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Description

5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a furan ring, a benzodiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the nitro group in the benzodiazole moiety results in the corresponding amine .

Scientific Research Applications

5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C28H32N4O3/c1-2-21-10-12-22(13-11-21)34-20-23-14-15-26(35-23)27(33)30-28-29-24-8-4-5-9-25(24)32(28)19-18-31-16-6-3-7-17-31/h4-5,8-15H,2-3,6-7,16-20H2,1H3,(H,29,30,33)

InChI Key

ZHYVRKINTZHFGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCCCC5

Origin of Product

United States

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